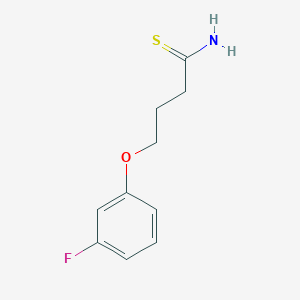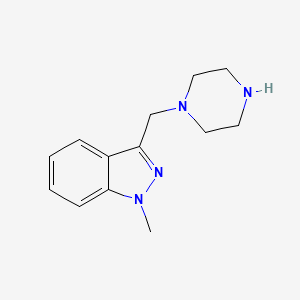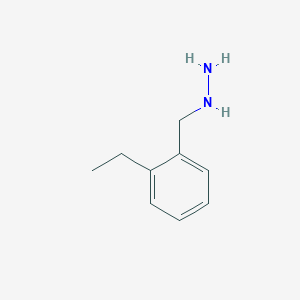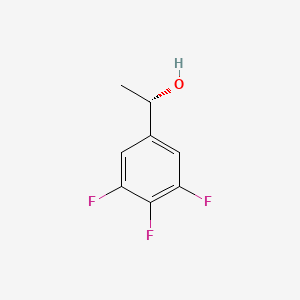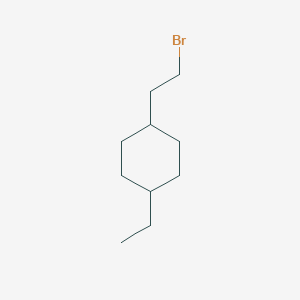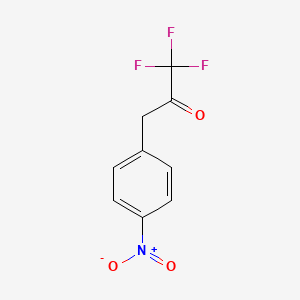
1,1,1-Trifluoro-3-(4-nitrophenyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(4-nitrophenyl)propan-2-one is a fluorinated aromatic ketone with a molecular formula of C9H6F3NO3. This compound is characterized by the presence of a trifluoromethyl group and a nitro group on the phenyl ring, which significantly influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-nitrobenzaldehyde and trifluoromethyltrimethylsilane (TMS-CF3).
Reaction Steps: The reaction involves the formation of a Grignard reagent from 4-nitrobenzaldehyde, followed by the addition of TMS-CF3 to form the intermediate trifluoromethylated compound.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to enhance efficiency and yield.
Catalysts: Various catalysts, such as palladium or nickel, can be used to improve the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions: Reagents such as KMnO4 for oxidation, LiAlH4 for reduction, and various electrophiles for substitution reactions are commonly used.
Major Products: Oxidation typically yields 1,1,1-trifluoro-3-(4-nitrophenyl)propanoic acid, while reduction can produce 1,1,1-trifluoro-3-(4-aminophenyl)propan-2-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties conferred by the trifluoromethyl group.
Wirkmechanismus
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and metabolic processes.
Mechanism: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, influencing its binding affinity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other fluorinated aromatic ketones, such as 1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-one and 1,1,1-trifluoro-3-(4-chlorophenyl)propan-2-one.
Uniqueness: The presence of the nitro group in 1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one distinguishes it from other similar compounds, affecting its reactivity and biological activity.
This comprehensive overview highlights the significance of 1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C9H6F3NO3 |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)5-6-1-3-7(4-2-6)13(15)16/h1-4H,5H2 |
InChI-Schlüssel |
KOXHOGHOWNIWSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


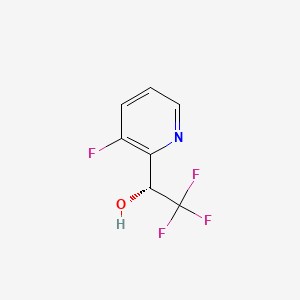
aminehydrochloride](/img/structure/B15321263.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)
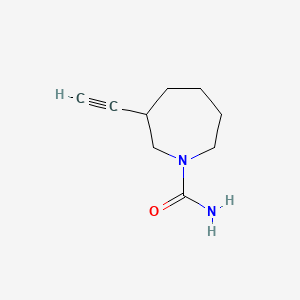
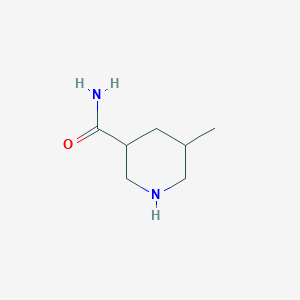

![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
